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Compound of Interest

Compound Name: 2-Chloro-4-ethylbenzoic acid

Cat. No.: B13619705 Get Quote

This technical guide provides a comprehensive overview of 2-Chloro-4-ethylbenzoic acid,

tailored for researchers, scientists, and professionals in the field of drug development. The

document details the physicochemical properties, hypothetical synthesis and characterization

protocols, and potential biological activities of the compound, supported by structured data and

workflow visualizations.

Physicochemical Properties
2-Chloro-4-ethylbenzoic acid is a substituted aromatic carboxylic acid. Its core structure

consists of a benzene ring functionalized with a carboxylic acid group, a chlorine atom, and an

ethyl group at positions 1, 2, and 4, respectively. The molecular formula of the compound is

C9H9ClO2.[1]

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13619705?utm_src=pdf-interest
https://www.benchchem.com/product/b13619705?utm_src=pdf-body
https://www.benchchem.com/product/b13619705?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-ethylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13619705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight 184.62 g/mol [1]

Molecular Formula C9H9ClO2 [1]

IUPAC Name 2-chloro-4-ethylbenzoic acid [1]

CAS Number 1261868-02-3 [1]

Physical Form Solid

Purity 97% (typical)

Experimental Protocols
The following sections outline detailed, representative methodologies for the synthesis and

characterization of 2-Chloro-4-ethylbenzoic acid. These protocols are based on established

chemical principles for analogous compounds.

Synthesis of 2-Chloro-4-ethylbenzoic Acid
A plausible synthetic route to 2-Chloro-4-ethylbenzoic acid involves the oxidation of 2-chloro-

4-ethyltoluene. This method is analogous to the synthesis of other substituted benzoic acids

from their corresponding toluene derivatives.

Materials:

2-chloro-4-ethyltoluene

Potassium permanganate (KMnO4)

Sodium carbonate (Na2CO3)

Hydrochloric acid (HCl)

Sodium bisulfite (NaHSO3)

Diethyl ether
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Anhydrous magnesium sulfate (MgSO4)

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 2-chloro-4-ethyltoluene and an aqueous solution of sodium carbonate.

Oxidation: While stirring vigorously, slowly add potassium permanganate to the mixture. The

reaction is exothermic and should be controlled by cooling the flask in an ice bath if

necessary.

Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux

for 4-6 hours. Monitor the reaction by observing the disappearance of the purple color of the

permanganate.

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese

dioxide precipitate. Wash the precipitate with a small amount of hot water.

Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the

solution becomes colorless.

Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid

until no more precipitate forms (pH ~2).

Isolation: Collect the crude 2-Chloro-4-ethylbenzoic acid by vacuum filtration and wash

with cold deionized water.

Purification: Recrystallize the crude product from an appropriate solvent system (e.g.,

ethanol/water) to obtain the purified product.

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of 2-Chloro-4-ethylbenzoic Acid
The identity and purity of the synthesized 2-Chloro-4-ethylbenzoic acid can be confirmed

using various spectroscopic techniques.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The

spectrum is expected to show signals corresponding to the aromatic protons, the methylene

and methyl protons of the ethyl group, and the acidic proton of the carboxylic acid. The

splitting patterns and integration values will be indicative of the substitution pattern.

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the

molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the

carbons of the ethyl group.

2. Infrared (IR) Spectroscopy:

Acquire the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR)

spectrometer.

Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a

broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹),

C-Cl stretching vibrations, and aromatic C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS):

Analyze the sample using a mass spectrometer to determine the molecular weight.

The mass spectrum should show a molecular ion peak corresponding to the molecular

weight of 2-Chloro-4-ethylbenzoic acid (184.62 g/mol ), along with a characteristic isotopic

pattern for the presence of a chlorine atom.

Potential Biological Activity and Signaling Pathways
Derivatives of chlorobenzoic acid have been investigated for various biological activities,

including antimicrobial and anticancer properties. Some chlorobenzoic acid derivatives have

shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in

cancer therapy.

Hypothetical Biological Assay: EGFR Kinase Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13619705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13619705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines a hypothetical in vitro assay to evaluate the inhibitory activity of 2-
Chloro-4-ethylbenzoic acid against EGFR tyrosine kinase.

Materials:

Recombinant human EGFR kinase

ATP (Adenosine triphosphate)

A suitable peptide substrate for EGFR

2-Chloro-4-ethylbenzoic acid (test compound)

A known EGFR inhibitor (e.g., Erlotinib) as a positive control

Kinase assay buffer

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Compound Preparation: Prepare a series of dilutions of 2-Chloro-4-ethylbenzoic acid and

the positive control in the kinase assay buffer.

Reaction Mixture: In a microplate, add the EGFR enzyme, the peptide substrate, and the test

compound or control at various concentrations.

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 60 minutes).

Detection: Stop the reaction and add the detection reagent according to the manufacturer's

instructions to quantify the amount of ADP produced, which is proportional to the kinase

activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC50 value (the concentration required to inhibit 50% of the
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enzyme activity).

Visualizations
The following diagrams illustrate the described experimental workflow and a relevant biological

pathway.
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Synthesis and Characterization Workflow
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Pure 2-Chloro-4-ethylbenzoic acid
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Verified Structure and Purity
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Caption: Workflow for the synthesis and characterization of 2-Chloro-4-ethylbenzoic acid.
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Simplified EGFR Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13619705?utm_src=pdf-body-img
https://www.benchchem.com/product/b13619705?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13619705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 14687916 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-ethylbenzoic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13619705#2-chloro-4-ethylbenzoic-acid-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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